6-Amino-4-bromopicolinaldehyde

Description

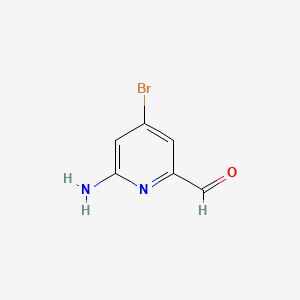

6-Amino-4-bromopicolinaldehyde is a brominated pyridine derivative featuring an amino group at position 6 and an aldehyde functional group at position 2 (based on picolinaldehyde nomenclature). This compound is structurally significant due to its reactive aldehyde moiety and electron-withdrawing bromine substituent, which make it valuable in pharmaceutical synthesis and materials chemistry.

Properties

IUPAC Name |

6-amino-4-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-5(3-10)9-6(8)2-4/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHQPSNCNBIFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-4-bromopicolinaldehyde can be synthesized through several methods. One common approach involves the bromination of 6-amino-picolinaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-amino-picolinaldehyde is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-bromopicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 6-Amino-4-bromopicolinic acid.

Reduction: 6-Amino-4-bromopicolinyl alcohol.

Substitution: 6-Amino-4-aminopicolinaldehyde.

Scientific Research Applications

6-Amino-4-bromopicolinaldehyde has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-4-bromopicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups allows for interactions with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Positional Isomers and Bromine Substitution Effects

The position of bromine and functional groups significantly impacts reactivity and applications. Key comparisons include:

6-Amino-5-bromo-pyridine-3-carbaldehyde (CAS 1052708-46-9)

- Formula : C₆H₅N₂O₂Br

- Key Differences : Bromine at position 5 instead of 3. The aldehyde at position 3 (vs. position 2 in the target compound) alters steric and electronic effects.

- Reactivity : The 5-bromo substituent may reduce electrophilicity at the aldehyde compared to 4-bromo derivatives due to differing resonance effects .

Methyl 6-Amino-4-bromopicolinate (CAS 178876-82-9)

- Similarity Score : 0.87 (structural similarity to the target compound)

- Formula : C₇H₇N₂O₂Br

- Key Differences : Replaces the aldehyde group with a methyl ester.

- Applications : Esters are less reactive toward nucleophiles than aldehydes, making them more stable intermediates in multi-step syntheses .

Functional Group Analogues

4-Aminobenzaldehyde

- Key Differences : A benzene ring instead of pyridine. Lacks bromine.

3-Amino-6-bromopicolinic Acid (CAS 1016234-89-1)

- Formula: C₆H₅NOFBr

- Key Differences : Carboxylic acid group replaces the aldehyde.

- Applications : Carboxylic acids are used in metal coordination or salt formation, whereas aldehydes participate in condensation reactions .

Data Table: Structural and Functional Comparisons

| Compound Name | CAS Number | Formula | Functional Group | Bromine Position | Similarity Score |

|---|---|---|---|---|---|

| 6-Amino-4-bromopicolinaldehyde | Not Provided | C₆H₅N₂OBr | Aldehyde | 4 | Reference |

| 6-Amino-5-bromo-pyridine-3-carbaldehyde | 1052708-46-9 | C₆H₅N₂O₂Br | Aldehyde | 5 | - |

| Methyl 6-amino-4-bromopicolinate | 178876-82-9 | C₇H₇N₂O₂Br | Methyl Ester | 4 | 0.87 |

| 4-Aminobenzaldehyde | Not Provided | C₇H₇NO | Aldehyde | N/A | - |

| 3-Amino-6-bromopicolinic Acid | 1016234-89-1 | C₆H₅NOFBr | Carboxylic Acid | 6 | - |

Biological Activity

6-Amino-4-bromopicolinaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C6H6BrN2O

Molecular Weight: 201.03 g/mol

Canonical SMILES: C1=CC(=C(C=N1)C(=O)N)Br

The structure of this compound features a bromine atom and an amino group attached to a pyridine ring, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anticancer Properties: Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. The compound's interaction with DNA and RNA synthesis pathways has been suggested as a mechanism for its anticancer effects.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

- A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, suggesting potential for development as an antimicrobial agent .

-

Anticancer Research:

- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through activation of caspase pathways .

-

Enzyme Inhibition Assay:

- A recent investigation focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. The results indicated that the compound effectively inhibited COX-1 and COX-2 activities, which are crucial in inflammatory processes .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | |

| Anticancer | HeLa Cells | Reduced viability by 50% at 50 µM | |

| Anticancer | MCF-7 Cells | Induced apoptosis at 25 µM | |

| Enzyme Inhibition | COX-1 and COX-2 | Significant inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.